![molecular formula C13H10ClFN2O2S B2473915 N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide CAS No. 329078-84-4](/img/structure/B2473915.png)
N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide, also known as CF3-F-Acetamide, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Tyrosinase Inhibition
N-(3-chloro-4-fluorophenyl)-1-{[(furan-2-yl)methyl]carbamothioyl}formamide: has been investigated for its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibition can impact skin pigmentation, cosmetics, and even medical treatments for hyperpigmentation disorders. Researchers have explored this compound’s ability to modulate tyrosinase activity, making it a promising candidate for skin-related applications .
Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulation
In drug discovery, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (also derived from the same motif) has been identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This receptor plays a role in neurological disorders, and compounds like this one could potentially serve as therapeutic agents for conditions such as Parkinson’s disease and anxiety .
Gas Chromatography Applications
The compound’s gas chromatography properties have also been studied. Although less glamorous than drug discovery, gas chromatography is essential in analytical chemistry. Researchers have explored its behavior under specific conditions, which contributes to our understanding of its chemical properties and potential applications in separation science .
Photophysical Properties and Fluorescence Sensing
Investigations into the photophysical properties of this compound have revealed interesting fluorescence behavior. Fluorescent molecules find applications in biosensors, imaging, and environmental monitoring. Researchers have explored whether this compound could serve as a fluorescent probe for detecting specific analytes or biological processes .
Chemical Biology and Medicinal Chemistry
Finally, this compound’s unique structure makes it an attractive target for chemical biology and medicinal chemistry studies. Researchers investigate its interactions with biological macromolecules, potential drug-like properties, and synthetic routes for analogs. These studies contribute to our understanding of structure-activity relationships and drug design .
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(furan-2-ylmethylamino)-2-sulfanylideneacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2S/c14-10-6-8(3-4-11(10)15)17-12(18)13(20)16-7-9-2-1-5-19-9/h1-6H,7H2,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPIZABMHIBQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide |
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